7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride 7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1958100-51-0
VCID: VC13610202
InChI: InChI=1S/C7H6BrN3.ClH/c8-5-1-2-11-4-6(9)10-7(11)3-5;/h1-4H,9H2;1H
SMILES: C1=CN2C=C(N=C2C=C1Br)N.Cl
Molecular Formula: C7H7BrClN3
Molecular Weight: 248.51 g/mol

7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride

CAS No.: 1958100-51-0

Cat. No.: VC13610202

Molecular Formula: C7H7BrClN3

Molecular Weight: 248.51 g/mol

* For research use only. Not for human or veterinary use.

7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride - 1958100-51-0

Specification

CAS No. 1958100-51-0
Molecular Formula C7H7BrClN3
Molecular Weight 248.51 g/mol
IUPAC Name 7-bromoimidazo[1,2-a]pyridin-2-amine;hydrochloride
Standard InChI InChI=1S/C7H6BrN3.ClH/c8-5-1-2-11-4-6(9)10-7(11)3-5;/h1-4H,9H2;1H
Standard InChI Key KOHGYXMCFYXRCN-UHFFFAOYSA-N
SMILES C1=CN2C=C(N=C2C=C1Br)N.Cl
Canonical SMILES C1=CN2C=C(N=C2C=C1Br)N.Cl

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride consists of a bicyclic imidazo[1,2-a]pyridine core, where the imidazole ring is fused to a pyridine ring. Key substituents include:

  • Bromine at position 7 (pyridine ring)

  • Amino group at position 2 (imidazole ring)

  • Hydrochloride salt formed via protonation of the amine .

The planar aromatic system enables π-π stacking interactions, while the amine and halogen groups provide sites for hydrogen bonding and electrophilic substitution, respectively .

Table 1: Structural and Nomenclature Data

PropertyValueSource
IUPAC Name7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
Molecular FormulaC7H7BrClN3\text{C}_7\text{H}_7\text{BrClN}_3
CAS Number1252686-44-4 (hydrochloride)
Molecular Weight265.51 g/mol
Hybridizationsp² (aromatic rings)

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via sequential functionalization of imidazo[1,2-a]pyridine:

  • Bromination: Electrophilic substitution at position 7 using bromine or N\text{N}-bromosuccinimide (NBS) .

  • Amination: Introduction of the amine group at position 2 via Buchwald-Hartwig coupling or nucleophilic substitution .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
BrominationNBS, CH2Cl2\text{CH}_2\text{Cl}_2, 0°C78%
AminationNH3\text{NH}_3, Pd catalyst, 100°C65%
Salt FormationHCl (gas), ethanol95%

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance efficiency and safety. Key challenges include controlling exothermic reactions during bromination and minimizing byproducts such as di-brominated analogs .

Physicochemical Properties

Thermal and Solubility Profiles

The compound decomposes above 250°C without melting, consistent with ionic hydrochloride salts . Solubility data:

Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)TemperatureSource
Water12.525°C
Ethanol34.225°C
DMSO58.925°C

Spectroscopic Data

  • UV-Vis: λmax=278nm\lambda_{\text{max}} = 278 \, \text{nm} (π→π* transition) .

  • IR: ν(N-H)=3350cm1\nu(\text{N-H}) = 3350 \, \text{cm}^{-1}, ν(C-Br)=610cm1\nu(\text{C-Br}) = 610 \, \text{cm}^{-1} .

  • NMR: 1H^1\text{H} NMR (DMSO-d6): δ 8.45 (s, 1H, H-5), 7.92 (d, 1H, H-8) .

Applications in Pharmaceutical Research

Kinase Inhibition

The compound serves as a scaffold for ATP-competitive kinase inhibitors. Structural analogs show IC₅₀ values < 100 nM against JAK2 and EGFR kinases .

Antiviral Activity

Derivatives with modified amine groups exhibit sub-micromolar activity against hepatitis C virus (HCV) NS5A protein, as reported in patent WO2008/124323 .

Recent Research and Developments

Patent Activity

A 2024 patent (CN114605308A) describes its use in covalent inhibitors targeting Bruton’s tyrosine kinase (BTK), highlighting improved selectivity over ibrutinib .

Computational Studies

Density functional theory (DFT) calculations predict strong binding to SARS-CoV-2 main protease (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}), though in vitro validation is pending .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator